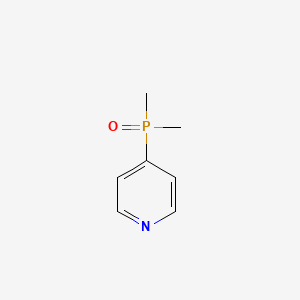

Dimethyl(pyridin-4-yl)phosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-dimethylphosphorylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NOP/c1-10(2,9)7-3-5-8-6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYWSRHZPCDSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Dimethyl Pyridin 4 Yl Phosphine Oxide and Its Derivatives

Direct Functionalization Approaches of Pyridine (B92270) Rings

Direct functionalization strategies are paramount for the efficient synthesis of pyridylphosphine oxides. These methods can be broadly categorized into metal-catalyzed cross-coupling reactions and nucleophilic phosphorylation approaches, each offering distinct advantages in terms of regioselectivity and substrate scope.

C-P Cross-Coupling Reactions

Cross-coupling reactions represent a powerful tool for forming carbon-phosphorus bonds. Both nickel and palladium-based catalytic systems have been developed to facilitate the coupling of pyridine-derived electrophiles with phosphorus-based nucleophiles like dimethylphosphine (B1204785) oxide.

Nickel catalysis provides an effective platform for C-P bond formation, including the synthesis of (hetero)aryl phosphine (B1218219) oxides. rsc.org While the direct phosphinylation of pyridine carboxylic acid esters is a specific application, the broader principles of nickel-catalyzed C-P cross-coupling are well-established. These reactions typically involve the oxidative addition of a nickel(0) complex to a carbon-heteroatom bond on the pyridine ring, which can be derived from a carboxylic acid ester group through decarboxylative coupling or other activation methods. The subsequent transmetalation with a phosphine oxide species and reductive elimination yields the desired pyridylphosphine oxide product. The use of specific ligands, such as P(t-Bu)₃, can be crucial for facilitating both the oxidative addition and the cross-coupling with strongly coordinating phosphorus nucleophiles like secondary phosphine oxides. rsc.org

Table 1: Key Features of Nickel-Catalyzed C-P Cross-Coupling

| Feature | Description |

|---|---|

| Catalyst System | Typically a Ni(0) source with electron-rich, bulky phosphine ligands. |

| Pyridine Substrate | Activated pyridine derivatives, such as those from carboxylic acid esters. |

| Phosphorus Source | Secondary phosphine oxides (SPOs). |

| Advantage | Utilizes a more earth-abundant metal compared to palladium. |

Palladium-catalyzed cross-coupling, often referred to as a Hirao-type reaction, is a widely used and versatile method for the synthesis of aryl and heteroaryl phosphine oxides. organic-chemistry.orgnih.gov This approach involves the reaction of a halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with a secondary phosphine oxide, such as dimethylphosphine oxide, in the presence of a palladium catalyst, a suitable ligand, and a base. enamine.netorganic-chemistry.org

The reaction is tolerant of a wide range of functional groups on both the halopyridine and the secondary phosphine oxide. organic-chemistry.org Optimized conditions often employ catalysts like Pd(OAc)₂ with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org This methodology has proven effective for coupling various monohalohetarenes, demonstrating broad applicability regardless of the steric or electronic properties of substituents. organic-chemistry.org

Table 2: Example Conditions for Palladium-Catalyzed C-P Coupling

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | organic-chemistry.org |

| Ligand | dppf or dippf | organic-chemistry.org |

| Base | Cs₂CO₃ | organic-chemistry.org |

| Substrate | (Het)aryl Halides | enamine.netorganic-chemistry.org |

| Nucleophile | Dimethylphosphine Oxide (DMPO) | enamine.net |

| Yields | Moderate to excellent (35-98%) | organic-chemistry.org |

Nucleophilic Phosphorylation of Pyridine and Activated Pyridine Systems

Nucleophilic phosphorylation offers a metal-free alternative for the direct introduction of a phosphine oxide group onto a pyridine ring. These methods typically involve the activation of the pyridine ring to make it susceptible to nucleophilic attack by a phosphine oxide anion, followed by an oxidation step to restore aromaticity.

A metal-free, site-selective cross-coupling of pyridines with secondary phosphine oxides can be achieved using an oxidant. rsc.orgacs.org One approach involves activating the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to facilitate the nucleophilic addition of a phosphine oxide anion at the C-4 position. acs.org The resulting sigma complex is then oxidized by an organic oxidant like chloranil (B122849) to yield the 4-phosphonated pyridine. This method is highly C-4 regioselective for the parent pyridine, providing the product in high yield. acs.org

Another strategy employs acylacetylenes as oxidants under mild, metal-free conditions. In this process, pyridines react selectively with secondary phosphine oxides to afford 4-phosphoryl pyridines in good yields. rsc.org The acylacetylene acts as the oxidant and is stereoselectively reduced to the corresponding E-configured olefin. rsc.org

Table 3: Metal-Free C-4 Phosphorylation of Pyridine

| Method | Activating Agent | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acid Mediation | BF₃·OEt₂ | Chloranil | Highly C-4 regioselective; good to excellent yields. | acs.org |

| Acylacetylene Mediation | None | Acylacetylenes | Metal-free; mild conditions (70–75 °C). | rsc.org |

Photocatalytic methods provide a modern approach for C-P bond formation through radical pathways. In this context, N-alkoxypyridinium salts, such as N-ethoxypyridinium, serve as precursors to pyridinyl radicals upon single-electron reduction. These activated pyridine species can then engage in coupling reactions.

The general mechanism involves a photocatalyst that, upon excitation with light, generates radical species. For instance, ethoxy radicals can be generated from N-ethoxypyridinium salts under photocatalytic conditions. researchgate.net These highly reactive radicals can abstract a hydrogen atom from a secondary phosphine oxide to generate a phosphinoyl radical. Concurrently, the pyridinium (B92312) salt can be reduced to a pyridinyl radical. The subsequent coupling of the phosphinoyl radical and the pyridinyl radical leads to the formation of the desired pyridylphosphine oxide product. nih.govrsc.org Pyridylphosphonium salts have also been demonstrated to be effective alternatives to cyanopyridines in photoredox-mediated radical-radical coupling reactions, expanding the scope of this chemistry to more complex pyridine substrates. nih.govrsc.org

Table 4: Components of Photocatalytic Radical Coupling

| Component | Role |

|---|---|

| Pyridine Substrate | N-Ethoxypyridinium Salt or Pyridylphosphonium Salt (Radical Precursor) |

| Phosphorus Source | Secondary Phosphine Oxide (Radical Precursor) |

| Catalyst | Photocatalyst (e.g., Eosin Y) |

| Energy Source | Visible Light |

| Mechanism | Formation and coupling of phosphinoyl and pyridinyl radicals. |

Multiphosphinylation of Unprotected Pyridine and Related N-Heterocycles

A notable direct approach involves the multiphosphinylation of unprotected pyridine. Research has demonstrated a one-pot, solvent-free reaction that leads to the formation of piperidinyl phosphine oxides. In this process, unprotected pyridine reacts directly with a secondary phosphine oxide, such as diphenyl phosphine oxide.

The reaction mechanism is proposed to initiate with a reversible protonation of the nitrogen atom on the pyridine ring by the secondary phosphine oxide. This activation step generates an ion pair, which then facilitates the nucleophilic addition of the phosphine oxide to the pyridine ring. This sequence can repeat, leading to the addition of multiple phosphine oxide moieties to the ring. However, this process is accompanied by the reduction of the pyridine ring, ultimately yielding triphosphinylated piperidine (B6355638) derivatives rather than preserving the aromaticity of the pyridine core. While this method has been effectively demonstrated with diphenyl phosphine oxide, the principle extends to other secondary phosphine oxides.

Table 1: Reaction Conditions for Multiphosphinylation of Pyridine Data derived from studies on related phosphine oxides.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Pyridine | Diphenyl phosphine oxide (4 eq.) | Neat, 100°C, 20h | Triphosphinylated piperidine oxide | 82% |

| Pyridine | Diphenyl phosphine oxide (3 eq.) | Neat, 100°C, 20h | Triphosphinylated piperidine oxide | 55% |

Cross-Dehydrogenative Coupling (CDC) Reactions for C-P Bond Formation

Cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-P bonds directly from C-H and P-H bonds. In the context of synthesizing Dimethyl(pyridin-4-yl)phosphine oxide, a highly regioselective, metal-free approach has been developed that functionalizes the C4-position of the pyridine ring.

This methodology involves the activation of the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The anion of a secondary phosphine oxide, generated by a base like potassium tert-butoxide, then acts as the nucleophile, adding selectively to the C4-position to form a dihydropyridine (B1217469) intermediate (a sigma complex). The final step is the rearomatization of this intermediate through oxidation, typically using an oxidant like chloranil, to yield the desired 4-phosphonated pyridine. This method is noted for its high yield, excellent C4-regioselectivity, and broad substrate scope.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve the initial synthesis of a precursor molecule, which is then chemically modified in a subsequent step to yield the target phosphine oxide.

Oxidation of Tertiary Pyridylphosphines to Corresponding Oxides

A primary indirect strategy is the synthesis of the tertiary phosphine, Dimethyl(pyridin-4-yl)phosphine, followed by its oxidation.

The synthesis of the phosphine precursor can be achieved via modern cross-coupling techniques. A well-established method is the palladium-catalyzed C-P cross-coupling reaction (a variant of the Hirao coupling) between a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and dimethylphosphine oxide. This reaction, typically catalyzed by a palladium complex with a suitable phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene), effectively forms the crucial C-P bond to yield the tertiary phosphine oxide directly in some cases, or the phosphine which can then be oxidized. organic-chemistry.orgrsc.org

Once the tertiary phosphine, Dimethyl(pyridin-4-yl)phosphine, is obtained, it can be readily oxidized to the corresponding phosphine oxide. This transformation is often straightforward due to the high oxophilicity of phosphorus(III). Common methods include:

Air Oxidation: Many trialkyl- and triarylphosphines are sensitive to atmospheric oxygen and can be oxidized simply by exposure to air. bohrium.com

Chemical Oxidation: A more controlled oxidation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being one of the most common and effective reagents for this purpose. bohrium.com

An interesting facet of phosphine oxidation occurs within the coordination sphere of a metal center. It has been demonstrated that a soft phosphine donor ligand can be spontaneously transformed into a hard phosphine oxide O-donor ligand in situ during the formation of a coordination complex. acs.org

This transformation has been observed in one-pot, multicomponent self-assembly systems. For example, when a diphosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) is reacted with a metal carbonyl complex, such as Re₂(CO)₁₀, and an anionic chelating ligand under thermal conditions, the phosphine moieties are oxidized to phosphine oxides. acs.org The resulting phosphine oxide then coordinates to the metal center through its oxygen atom. This in situ oxidation provides a novel route to phosphine oxide-based supramolecular coordination complexes, where the oxidation step is integrated directly into the assembly of the final architecture. acs.org

Reduction and Subsequent Functionalization of Phosphine(V) Oxide Precursors

The strong P=O bond in phosphine oxides can be reduced back to a trivalent phosphine, which can then be used in further chemical transformations.

The deoxygenation of tertiary phosphine oxides is a thermodynamically challenging but synthetically important reaction for regenerating valuable phosphine ligands from their oxides. Various metal-catalyzed systems have been developed to facilitate this reduction, often employing silanes as the terminal reducing agent.

The general approach involves the activation of the P=O bond, making it susceptible to reduction. Catalytic amounts of metal salts, particularly Lewis acidic metals, have proven effective. For instance, indium(III) bromide (InBr₃) and titanium(IV) isopropoxide (Ti(OiPr)₄) are known to catalyze the reduction of phosphine oxides with silanes like tetramethyldisiloxane (TMDS) or phenylsilane (B129415) (PhSiH₃). researchgate.netlookchem.com These reactions are typically performed under thermal conditions and offer an efficient way to recycle phosphine oxides. The choice of catalyst and silane (B1218182) can influence the reaction's scope and compatibility with other functional groups. researchgate.netlookchem.com

Table 2: Metal-Catalyzed Systems for Phosphine Oxide Reduction

| Phosphine Oxide Substrate | Catalyst | Reducing Agent | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Triphenylphosphine (B44618) oxide | InBr₃ (1%) | TMDS | Toluene (B28343) | 100°C | Quantitative reduction |

| 3-Methyl-1-phenyl-2-phospholene oxide | InBr₃ | TMDS | Toluene | 100°C | Effective reduction |

| Triphenylphosphine oxide | Ti(OiPr)₄ (10%) | TMDS | Toluene | 100°C | 86% conversion |

| Dimethyl-phenylphosphine oxide | None (MW) | Phenylsilane | Solvent-free | 110°C | 91% Yield (2h) |

Silane-Mediated Phosphine Oxide Reduction Mechanisms

The reduction of tertiary phosphine oxides to phosphines is a fundamental transformation in organophosphorus chemistry, often necessary for the preparation of phosphine ligands and other trivalent phosphorus compounds. Silanes are among the most effective and chemoselective reagents for this purpose. scribd.comeurekaselect.com The mechanism of silane-mediated reduction has been the subject of considerable study, with the key steps involving the interaction between the silane and the phosphine oxide.

The reaction is generally understood to proceed through a nonpolar mechanism. kul.pl The process is initiated by the coordination of the oxygen atom of the phosphine oxide to the silicon atom of the silane, forming a hypervalent silicon intermediate. This is followed by the transfer of a hydride from the silicon to the phosphorus atom, leading to the cleavage of the P=O bond and the formation of a phosphine and a siloxane byproduct.

The stereochemical outcome of the reduction, whether it proceeds with retention or inversion of configuration at the phosphorus center, is highly dependent on the specific silane used and the reaction conditions. kul.pl For instance, the reduction of optically active acyclic phosphine oxides with hexachlorodisilane (B81481) has been suggested to proceed through a phosphorane intermediate. kul.pl DFT and Møller–Plesset calculations have indicated that the reaction can proceed through two different mechanisms, leading to products with either inversion or retention of absolute configuration at the phosphorus atom, depending on the reaction conditions and the reagent system. kul.pl

A variety of silanes have been employed for the reduction of phosphine oxides, each with its own advantages and disadvantages in terms of reactivity, cost, and ease of handling. scribd.comeurekaselect.com

| Silane Reductant | Typical Reaction Conditions | Stereochemistry |

| Trichlorosilane (HSiCl₃) | Often used with a base like triethylamine (B128534) or pyridine in a solvent such as benzene (B151609) or toluene. scribd.com | Can lead to either retention or inversion depending on the base used. scribd.com |

| Phenylsilane (PhSiH₃) | Can be used without a catalyst, often in refluxing toluene. kul.pl | Generally proceeds with retention of configuration. |

| Tetramethyldisiloxane (TMDS) | Often requires a catalyst, such as a copper salt or a Brønsted acid. scribd.comeurekaselect.com | - |

| Polymethylhydrosiloxane (PMHS) | Similar to TMDS, often used with a catalyst. scribd.comeurekaselect.com | - |

| 1,3-Diphenyldisiloxane (DPDS) | Can be used additive-free at elevated temperatures or with a Brønsted acid catalyst at room temperature. nih.govumn.edu | Proceeds with retention of configuration. nih.gov |

P-Arylation of Secondary Phosphine Oxides

The formation of a phosphorus-carbon bond is a key step in the synthesis of many organophosphorus compounds. P-arylation of secondary phosphine oxides provides a direct route to tertiary phosphine oxides like this compound.

In recent years, hypervalent iodine reagents, particularly diaryliodonium salts, have emerged as powerful arylating agents in metal-free conditions. diva-portal.org This approach avoids the use of transition metal catalysts, which can be expensive and require specific ligands. The synthesis of this compound could be envisioned through the reaction of dimethylphosphine oxide with a 4-pyridyl-substituted diaryliodonium salt.

The mechanism of this arylation is believed to involve the formation of a hypervalent iodine intermediate. The secondary phosphine oxide, acting as a nucleophile, attacks the diaryliodonium salt, leading to a ligand exchange on the iodine atom. Subsequent reductive elimination then furnishes the tertiary phosphine oxide and an aryl iodide byproduct.

The choice of the diaryliodonium salt is crucial for the success of the reaction. These salts can be synthesized through various methods, including one-pot procedures from arenes and aryl iodides using oxidants like Oxone in the presence of sulfuric acid. beilstein-journals.org The reactivity of the diaryliodonium salt is influenced by the nature of the aryl groups attached to the iodine. Generally, the more electron-deficient aryl group is transferred.

| Diaryliodonium Salt | Counterion | Comments |

| Diphenyliodonium triflate | Triflate (OTf) | Commonly used, commercially available. |

| (4-Methoxyphenyl)phenyliodonium tetrafluoroborate (B81430) | Tetrafluoroborate (BF₄) | The phenyl group is typically transferred. |

| (4-Nitrophenyl)phenyliodonium tosylate | Tosylate (OTs) | The 4-nitrophenyl group is preferentially transferred. |

| Bis(4-fluorophenyl)iodonium triflate | Triflate (OTf) | Transfers a 4-fluorophenyl group. |

The reaction conditions for the P-arylation of secondary phosphine oxides with diaryliodonium salts are typically mild, often proceeding at room temperature. The choice of base and solvent can influence the reaction's efficiency and selectivity.

Photoelectrochemical Synthesis Pathways

Photoelectrochemical methods offer a green and sustainable approach to organic synthesis by utilizing light and electricity to drive chemical reactions. uni-regensburg.de These methods can enable the formation of chemical bonds under mild conditions, often without the need for stoichiometric reagents.

A visible-light-induced C-P bond forming reaction has been developed for the synthesis of P-chiral heteroaryl phosphine oxides, which is relevant for the synthesis of this compound and its derivatives. nih.govrsc.orgresearchgate.net This reaction can be performed under air and without the need for a transition metal or a photoredox catalyst. nih.govrsc.orgresearchgate.net

The proposed mechanism involves the formation of an electron donor-acceptor complex between the secondary phosphine oxide and the heteroaryl chloride upon visible light irradiation. researchgate.net This is followed by an intersystem crossing and a single electron transfer to generate a diradical intermediate. researchgate.net Subsequent intramolecular radical-radical coupling affords the desired tertiary phosphine oxide with retention of configuration at the phosphorus center. researchgate.net

This method has been successfully applied to a variety of heteroaryl chlorides, including 2-chloropyridine, demonstrating its potential for the synthesis of pyridyl-substituted phosphine oxides. nih.govresearchgate.net

| Heteroaryl Halide | Secondary Phosphine Oxide | Base | Solvent | Light Source |

| 2-Chloropyridine | (R)-tert-Butyl(phenyl)phosphine oxide | NaOH | DMSO | Blue LED |

| 2-Bromopyridine | (R)-tert-Butyl(phenyl)phosphine oxide | NaOH | DMSO | Blue LED |

| 2-Iodopyridine | (R)-tert-Butyl(phenyl)phosphine oxide | NaOH | DMSO | Blue LED |

| 2-Chloropyrazine | (R)-tert-Butyl(phenyl)phosphine oxide | NaOH | DMSO | Blue LED |

Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the synthesis of enantiomerically pure P-stereogenic phosphine oxides is of great importance due to their application as chiral ligands and organocatalysts. nih.gov

Enantioselective Approaches to P-Stereogenic Phosphine Oxides

Several enantioselective strategies have been developed for the synthesis of P-chiral phosphine oxides. These can be broadly categorized into methods that rely on the resolution of racemates and methods that involve the asymmetric synthesis from prochiral precursors.

Kinetic resolution is a powerful tool for the separation of enantiomers from a racemic mixture. nih.gov In this approach, a chiral reagent or catalyst reacts preferentially with one enantiomer of the racemic secondary phosphine oxide, leading to the formation of an enantioenriched tertiary phosphine oxide and the recovery of the unreacted, enantioenriched secondary phosphine oxide. nih.gov

Desymmetrization of prochiral phosphine oxides is another elegant approach to enantiomerically pure P-stereogenic compounds. nih.gov This strategy involves the enantioselective reaction of a prochiral phosphine oxide, which possesses a plane of symmetry, with a chiral reagent or catalyst to generate a single enantiomer of the chiral product. For example, the desymmetrization of bisphenols with achiral Morita-Baylis-Hillman carbonates catalyzed by a biscinchona alkaloid has been used to generate a broad range of optically active P-stereogenic phosphine oxides. rsc.org

Chiral Auxiliary and Catalyst-Directed Strategies

The use of chiral auxiliaries is a well-established and reliable method for the synthesis of P-stereogenic compounds. nsf.govnih.gov In this approach, a racemic secondary phosphine oxide is reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers can then be separated by physical methods such as crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the enantiomerically pure tertiary phosphine oxide. A variety of chiral auxiliaries have been employed for this purpose, including amino alcohols and other readily available chiral molecules. nih.gov

Catalyst-directed strategies, on the other hand, employ a chiral catalyst to control the stereochemical outcome of the reaction. rsc.org This approach is highly atom-economical as only a substoichiometric amount of the chiral catalyst is required. For instance, copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts using a chiral PYBOX ligand has been shown to produce P-chiral tertiary phosphine oxides with high enantioselectivity. rsc.org Similarly, palladium-catalyzed kinetic arylation of diarylphosphine oxides has been used to synthesize chiral triarylphosphine oxides. researchgate.net

Synthetic Challenges and Emerging Methodologies in this compound Preparation

The synthesis of this compound and its derivatives, while achievable through modern organometallic chemistry, presents a distinct set of challenges that necessitate the development and application of advanced and emerging synthetic methodologies. The primary route to this class of compounds involves the formation of a phosphorus-carbon (P-C) bond between a pyridine ring and a dimethylphosphine oxide moiety. This is most commonly achieved via transition-metal-catalyzed cross-coupling reactions.

A significant challenge in the synthesis of aryl and heteroaryl phosphine oxides lies in the selection and handling of reagents, as well as the optimization of reaction conditions. Primary phosphines are known to be susceptible to oxidation in the air, and some primary phosphine oxides can undergo spontaneous disproportionation. researchgate.net While this compound is a tertiary phosphine oxide and thus more stable, the handling of its precursors, such as dimethylphosphine oxide, requires careful consideration to prevent unwanted side reactions.

The most prevalent strategy for constructing the core structure of this compound is the Palladium-catalyzed cross-coupling of a 4-halopyridine derivative with a phosphorus source like dimethylphosphine oxide. enamine.net This approach, however, is not without its difficulties. Key challenges include:

Catalyst and Ligand Selection: The efficiency of the P-C bond formation is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. The electronic properties of the pyridine ring can complicate the catalytic cycle, necessitating ligands that can promote reductive elimination and prevent catalyst deactivation.

Reaction Conditions: Achieving high yields requires careful optimization of parameters such as solvent, base, and temperature. The basicity of the pyridine nitrogen can interfere with some catalytic systems, and the solubility of the starting materials and reagents can also pose a challenge.

Substrate Scope: While iodo- and bromo-pyridines are effective coupling partners, the use of more cost-effective but less reactive chloro-pyridines often requires more sophisticated and specialized catalytic systems.

To address these challenges, several emerging methodologies have been applied and continue to be developed in the field of organophosphorus chemistry. These new strategies focus on improving efficiency, scalability, and functional group tolerance.

One of the key areas of advancement is the development of more robust and active catalyst systems. For instance, the use of specific ligands like Xantphos in combination with a palladium source such as Palladium(II) acetate (B1210297) has been shown to be effective for coupling dimethylphosphine oxide precursors with aryl halides. google.com A representative example of such a coupling reaction is detailed in the table below.

| Component | Role | Example Reagent |

| Heteroaryl Halide | Substrate | 4-Iodopyridine |

| Phosphorus Source | Substrate | Dimethylphosphine oxide |

| Catalyst | Active Species | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Catalyst Stabilizer/Activator | Xantphos |

| Base | Acid Scavenger | Potassium phosphate (B84403) (K₃PO₄) |

| Solvent | Reaction Medium | N,N-Dimethylformamide (DMF) |

| Temperature | Reaction Condition | Elevated (e.g., 125°C) |

This table represents a typical set of conditions for a Palladium-catalyzed cross-coupling reaction to form a P-C bond with a pyridine ring, based on methodologies described for similar compounds. google.com

Another significant emerging methodology is the adoption of flow chemistry for the preparation of key intermediates. enamine.net The synthesis of dimethylphosphine oxide, a crucial precursor, has been optimized and scaled up significantly using flow conditions. enamine.net This approach offers superior control over reaction parameters, enhances safety, and allows for more efficient and reproducible production on a larger scale compared to traditional batch processing. enamine.net The ability to generate key building blocks like dimethylphosphine oxide in large quantities facilitates its use in subsequent reactions, including the synthesis of this compound and a wider library of its derivatives for various applications. enamine.net

Coordination Chemistry and Ligand Properties of Dimethyl Pyridin 4 Yl Phosphine Oxide

Coordination Modes and Ligand Denticity

The functionality of Dimethyl(pyridin-4-yl)phosphine oxide as a ligand is defined by the presence of two distinct donor sites: the oxygen atom of the phosphine (B1218219) oxide group and the nitrogen atom of the pyridine (B92270) ring. This dual-donor capability allows for varied and interesting coordination behavior.

This compound is classified as a P,N-hybrid ligand, containing both a hard donor (the phosphine oxide oxygen) and a borderline donor (the pyridyl nitrogen). This combination of hard and soft donor atoms allows it to coordinate with a wide range of metal centers, satisfying diverse electronic requirements. researchgate.net The presence of both phosphorus and nitrogen atoms in proximity facilitates various coordination modes, including monodentate, bidentate chelating, and bridging interactions, making it a valuable component in the design of metal complexes. researchgate.netnih.gov

Coordination with metal ions can occur through either the phosphoryl oxygen or the pyridyl nitrogen, or both simultaneously. The phosphine oxide group typically acts as a hard Lewis base, readily bonding to metal centers through the oxygen atom. nih.gov The pyridine nitrogen, on the other hand, provides an additional site for coordination. In many pyridine-functionalized phosphine oxides, bonding occurs exclusively through the phosphoryl oxygen, resulting in the ligand acting in a monodentate fashion. staffs.ac.uk However, the specific geometry and electronic properties of this compound allow for the involvement of the pyridyl nitrogen, leading to more complex coordination structures.

One of the key features of this compound is its ability to act as a bidentate chelating agent. soton.ac.uk By coordinating to a single metal center through both the phosphine oxide oxygen and the pyridyl nitrogen, it can form a stable chelate ring. This bidentate coordination mode is crucial in the formation of various mononuclear and polynuclear metal complexes. The flexibility of the ligand allows it to accommodate the geometric preferences of different metal ions, leading to a variety of coordination geometries. soton.ac.uknih.gov

Structural Diversity of Metal Complexes

The ability of this compound to adopt different coordination modes contributes to the formation of a wide array of metal complexes with diverse structural architectures, ranging from simple mononuclear species to complex dinuclear and polynuclear frameworks.

When this compound acts as a chelating or monodentate ligand, it can form stable mononuclear complexes with various transition metals. nih.govresearchgate.net The geometry of these complexes is dictated by the coordination number of the metal center and the steric and electronic properties of the ligand and any co-ligands present. Common geometries observed for such mononuclear complexes include tetrahedral, square planar, and octahedral configurations. The specific geometry adopted influences the physical and chemical properties of the resulting complex. unizar.es

Table 1: Examples of Potential Mononuclear Complex Geometries

| Metal Center | Coordination Number | Typical Geometry |

|---|---|---|

| Pd(II), Pt(II) | 4 | Square Planar |

| Cu(I), Zn(II) | 4 | Tetrahedral |

| Mn(II), Fe(II) | 6 | Octahedral |

This table represents common geometries for the indicated metal ions and coordination numbers and serves as a theoretical framework for complexes with this compound.

In addition to forming mononuclear species, this compound can act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear structures. nih.govmdpi.com This bridging can occur through the pyridyl nitrogen, the phosphine oxide oxygen, or a combination of both, leading to a variety of structural motifs. ubc.ca The formation of these extended structures is of significant interest for the development of new materials with specific magnetic, optical, or catalytic properties. The resulting architectures can range from simple dimeric units to complex coordination polymers. nih.govmdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Supramolecular Coordination Assemblies and Networks

This compound is a bifunctional ligand that plays a significant role as a building block, or "tecton," in the construction of supramolecular coordination assemblies. Its utility in crystal engineering stems from the presence of two distinct and spatially separated donor sites: the hard oxygen atom of the phosphine oxide group and the borderline nitrogen atom of the pyridyl ring. The substitution at the 4-position of the pyridine ring places these two donor groups in a para-relationship, creating a quasi-linear and rigid linker. This geometry is highly conducive to the formation of extended, non-chelated structures.

When reacted with metal ions, this compound can bridge two different metal centers, one coordinating to the phosphine oxide oxygen and the other to the pyridyl nitrogen. This bridging behavior is the fundamental interaction that drives the self-assembly of one-dimensional (1D) coordination polymers (chains), two-dimensional (2D) networks (sheets), and even complex three-dimensional (3D) metal-organic frameworks. The 3- and 4-pyridylphosphine derivatives have been successfully used as templates for assembling such supramolecular structures and coordination polymers d-nb.info.

Electronic Structure and Bonding in this compound Complexes

The coordination behavior of this compound is defined by its hybrid donor characteristics, combining a hard oxygen donor with a borderline nitrogen donor within the same molecule researchgate.net. This duality allows for versatile coordination modes and reactivity.

The phosphine oxide group (P=O) is a potent Lewis base. The high polarity of the phosphorus-oxygen bond results in a significant partial negative charge on the oxygen atom, making it a strong, hard donor according to Hard and Soft Acids and Bases (HSAB) theory. Consequently, it forms robust coordinate bonds, particularly with hard metal ions like lanthanides and early transition metals staffs.ac.ukresearchgate.net. In many complexes, coordination occurs exclusively through this phosphoryl oxygen, as it is the stronger donor site staffs.ac.uk.

The nitrogen atom of the pyridyl ring is a borderline donor, softer than the phosphine oxide oxygen. Its ability to coordinate is influenced by the electronic effects of the substituent at the 4-position—in this case, the dimethylphosphine (B1204785) oxide group. This group is electron-withdrawing, which reduces the basicity of the pyridyl nitrogen compared to unsubstituted pyridine, thereby weakening its donor capability. Despite this, the nitrogen lone pair remains available for coordination, especially with softer or borderline metal ions like palladium(II) or silver(I).

This combination of a strong, hard P=O donor and a weaker, borderline N donor classifies this compound as a hemilabile ligand d-nb.info. It can act as a monodentate ligand, coordinating solely through the P=O oxygen, or as a bridging ligand, linking two metal centers via its O and N atoms researchgate.net.

| Donor Moiety | Donor Atom | HSAB Classification | Donating Strength | Typical Coordinated Metal Ions |

|---|---|---|---|---|

| Phosphine Oxide | Oxygen | Hard | Strong | Ln(III), Ti(IV), Zr(IV) |

| Pyridyl | Nitrogen | Borderline | Moderate to Weak | Pd(II), Pt(II), Ag(I), Cu(I) |

The position of the phosphine oxide substituent on the pyridine ring has a profound impact on the resulting coordination geometry and the types of structures that can be formed. The specific placement in this compound dictates its function primarily as a bridging ligand.

4-Position (Para): With the dimethylphosphine oxide group at the 4-position, the nitrogen and oxygen donor atoms are positioned at opposite ends of the molecule, creating a linear, rigid spacer. This arrangement sterically prevents the ligand from chelating to a single metal center. Instead, it strongly favors a bridging coordination mode, where the oxygen atom binds to one metal ion and the nitrogen atom binds to another. This is the ideal geometry for constructing extended 1D, 2D, and 3D coordination polymers and networks d-nb.info.

2-Position (Ortho): If the substituent were at the 2-position, the oxygen and nitrogen donors would be in close proximity. This arrangement would facilitate chelation, allowing the ligand to bind to a single metal ion to form a stable five- or six-membered ring. This mode would favor the formation of discrete, mononuclear complexes rather than extended polymeric structures.

3-Position (Meta): A 3-substituted isomer would result in an angular or "kinked" geometry between the two donor sites. While it could still act as a bridging ligand, the resulting polymeric chains or networks would be angular rather than linear, leading to different and often more complex supramolecular architectures.

The functionalization of pyridine ligands with electron-withdrawing or -donating groups can result in significant changes in the physicochemical properties of the coordination compounds acs.org. The choice of the 4-position is therefore a deliberate design element for creating predictable, extended solid-state structures.

| Substitution Position | Relative Donor Atom Geometry | Favored Coordination Mode | Resulting Structure Type |

|---|---|---|---|

| 4- (para) | Linear | Bridging | Coordination Polymers/Networks |

| 2- (ortho) | Proximal | Chelating | Mononuclear Complexes |

| 3- (meta) | Angular | Bridging (Angular) | Complex/Helical Polymers |

Stability and Reactivity of Coordinated this compound Ligands

The stability of the coordinate bonds formed by this compound is directly related to its hemilabile nature. The bond between a metal center and the hard phosphine oxide oxygen is generally strong and kinetically inert. In contrast, the bond to the borderline pyridyl nitrogen is typically weaker and more kinetically labile.

This disparity in bond strength leads to dynamic behavior within the coordination sphere. The weaker M-N(pyridyl) bond can dissociate, temporarily opening a coordination site on the metal center, which can then be occupied by a solvent molecule or another substrate. This process is often reversible, with the pyridyl nitrogen re-coordinating to the metal. This dynamic open-closed mechanism is a hallmark of hemilabile ligands d-nb.inforesearchgate.net.

The rate of this ligand exchange is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of competing ligands. For example, in palladium-pyridine systems, ligand substitution can be facilitated by solvent molecules or anions in the reaction mixture nih.gov. This dynamic behavior is particularly relevant in the field of catalysis, where the temporary opening of a coordination site is often a key step in a catalytic cycle, allowing for substrate binding and activation.

In metal complexes of this compound, the ligand itself is generally considered "redox-innocent." The phosphorus atom is in its highest stable oxidation state (+5) and the phosphine oxide moiety is exceptionally resistant to both oxidation and reduction under typical electrochemical conditions rsc.org. Trivalent phosphorus compounds (phosphines) are readily oxidized, but the corresponding pentavalent phosphine oxides are thermodynamically stable rsc.org.

Therefore, the redox activity of these coordination complexes is almost exclusively centered on the metal ion. The ligand's role is to modulate the redox potential of the metal center through its electronic properties. The sigma-donating character of the oxygen and nitrogen atoms influences the electron density at the metal. By altering this electron density, the ligand affects the ease with which the metal can be oxidized or reduced.

Catalytic Applications and Mechanistic Investigations Involving Dimethyl Pyridin 4 Yl Phosphine Oxide

Organocatalysis Mediated by Dimethyl(pyridin-4-yl)phosphine Oxide

The inherent nucleophilicity of the oxygen atom in the phosphine (B1218219) oxide group, enhanced by the electronic properties of the pyridyl ring, allows this compound to function as an effective Lewis base organocatalyst. This catalytic activity is central to a variety of synthetic methodologies.

Nucleophilic Activation Mechanisms and Zwitterionic Intermediates

The hallmark of nucleophilic phosphine catalysis is the initial addition of the phosphine to an electrophilic species, which generates a reactive zwitterionic intermediate. nih.gov In the case of phosphine oxides, the oxygen atom serves as the nucleophilic center. The catalytic cycle is often driven by the formation of a strong phosphorus-oxygen bond. epfl.ch While the specific mechanism for this compound is not extensively detailed in the literature, it is proposed to follow a similar pathway. The pyridyl group can influence the nucleophilicity of the phosphine oxide and the stability of the intermediates. The nitrogen atom of the pyridine (B92270) ring can also play a role in the catalytic process, potentially through hydrogen bonding or by acting as a secondary basic site.

Application in Classic Organic Transformations (e.g., Wittig-type, Appel-type reactions)

The Wittig reaction, a cornerstone of alkene synthesis, traditionally relies on stoichiometric amounts of a phosphine, leading to the formation of a phosphine oxide byproduct that can complicate product purification. ucd.ie The development of catalytic Wittig reactions, where the phosphine oxide is reduced in situ to regenerate the active phosphine catalyst, has been a significant advancement. bohrium.comgoogle.com Although direct applications of this compound in catalytic Wittig reactions are not widely reported, its structural features make it a candidate for such systems. The phosphine oxide could be reduced to the corresponding phosphine, which would then participate in the Wittig olefination. nih.gov

Similarly, the Appel reaction, which converts alcohols to alkyl halides, typically employs stoichiometric triphenylphosphine (B44618), generating triphenylphosphine oxide as a byproduct. organic-chemistry.orgwikipedia.org Catalytic versions of the Appel reaction have been developed where the phosphine oxide is catalytically converted to a halophosphonium salt. nih.gov The use of phosphine oxides as pre-catalysts in these transformations highlights the potential for this compound to be employed in such catalytic cycles, although specific examples are scarce in the current literature. nih.govru.nl

| Reaction | Description | Role of Phosphine Oxide |

| Wittig Reaction | Converts aldehydes or ketones to alkenes using a phosphonium (B103445) ylide. | Byproduct of the reaction; in catalytic versions, it is reduced to regenerate the phosphine catalyst. |

| Appel Reaction | Converts alcohols to alkyl halides using a phosphine and a tetrahalomethane. | Byproduct of the reaction; in catalytic versions, it is activated to a halophosphonium salt. |

Asymmetric Organocatalysis with Chiral Analogues

The development of chiral phosphine oxides as organocatalysts for asymmetric synthesis is a growing area of research. rsc.orgresearchgate.net These catalysts have shown promise in a variety of stereoselective transformations. nih.gov While specific chiral analogues of this compound have not been extensively studied, the synthesis of P-chiral phosphine oxides is a well-established field, suggesting that chiral derivatives of this compound could be accessible. nih.govorganic-chemistry.orgnih.gov The introduction of chirality, either at the phosphorus center or on the pyridyl backbone, could enable enantioselective transformations, expanding the synthetic utility of this class of organocatalysts. The pyridyl moiety offers a convenient handle for the introduction of chiral substituents.

Transition Metal Catalysis with this compound as a Ligand

The ability of the phosphine oxide oxygen and the pyridyl nitrogen to coordinate to metal centers makes this compound a versatile ligand for transition metal catalysis. The electronic properties of the ligand can be tuned by modification of the substituents on the phosphorus atom and the pyridine ring, thereby influencing the activity and selectivity of the metal catalyst.

C-C Coupling Reactions (e.g., Cross-Coupling, Annulations)

Phosphine oxides have been recognized as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions. nih.govnih.gov They can prevent the agglomeration and deactivation of the palladium catalyst, particularly at low catalyst loadings. While research has often focused on more common phosphine oxides like triphenylphosphine oxide, the principles extend to other derivatives.

A recent patent has highlighted the use of a dimethylphosphine (B1204785) oxide derivative in a palladium-catalyzed cross-coupling reaction for the synthesis of complex organic molecules. google.com This suggests the potential utility of this compound in similar transformations. The pyridyl nitrogen can offer an additional coordination site, potentially influencing the ligand's bite angle and steric profile, which are crucial parameters in controlling the outcome of cross-coupling reactions.

The application of phosphine ligands in Suzuki-Miyaura, Heck, and other cross-coupling reactions is well-documented. tcichemicals.com The electronic and steric properties of the phosphine ligand play a critical role in the efficiency of the catalytic cycle. reddit.com While direct data for this compound is limited, its structural similarity to other effective ligands suggests its potential in these important C-C bond-forming reactions.

| Cross-Coupling Reaction | Description | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an organoboron compound with an organohalide. | As a stabilizing or ancillary ligand to modulate catalyst activity and stability. |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | As a ligand to control regioselectivity and efficiency. |

C-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the construction of C-N and C-O bonds. The choice of ligand is critical for the success of these reactions.

A seminal paper by Li described the use of phosphine oxide ligand precursors for transition metal-catalyzed C-C, C-N, and C-S bond formation on unactivated aryl chlorides. nih.gov This work demonstrates the potential of phosphine oxides to facilitate challenging cross-coupling reactions. Although this compound was not specifically mentioned, its bidentate coordination potential through the phosphine oxygen and the pyridyl nitrogen could offer advantages in stabilizing the catalytic species involved in C-heteroatom bond formation. The electronic character of the pyridyl ring can be expected to influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Redox Catalysis and Electron Transfer Processes

This compound's engagement in redox catalysis and electron transfer processes is an area of growing interest, largely understood through the behavior of its structural analogues, particularly 4-dimethylaminopyridine (B28879) (DMAP). The pyridine ring, substituted at the 4-position, is a key feature for mediating electron transfer.

In related systems, 4-N,N-dimethylaminopyridine (DMAP) has been shown to participate in charge-transfer complexes and act as an electron donor. nih.govnih.gov For instance, DMAP can form a charge-transfer complex with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), resulting in the formation of a radical anion of DDQ through electron transfer. nih.gov This capability is rooted in the strong electron-donating nature of the dimethylamino group, which increases the electron density of the pyridine ring.

Conversely, the dimethylphosphine oxide group on the target compound is generally considered to be electron-withdrawing. This electronic difference suggests that this compound would be less likely to act as a strong ground-state electron donor in the same manner as DMAP. However, its involvement in redox catalysis is still plausible through different mechanisms. For example, it could participate in catalytic cycles where the phosphorus center is involved in redox changes or where the entire ligand facilitates redox processes at a metal center. researchgate.netepfl.ch In some catalytic systems, phosphine oxides are generated as byproducts of reactions involving P(III) phosphines, highlighting the accessibility of the P(V) oxidation state. researchgate.net Catalysis can also be promoted by the in-situ formation of reactive species, such as the pyridine onium salt formed from DMAP and benzyl (B1604629) bromide, which has been shown to be the true catalyst in the selective oxidation of methyl aromatics. mdpi.com

Table 1: Comparison of Catalytic Activity in p-Xylene Oxidation

| Catalyst System | Substrate | Conversion (%) | Primary Product | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| None | p-Xylene | <1 | - | - | mdpi.com |

| DMAP | p-Xylene | 2 | - | - | mdpi.com |

| Benzyl bromide | p-Xylene | 6 | - | - | mdpi.com |

| DMAP / Benzyl bromide | p-Xylene | 49 | p-Toluic acid | 58 | mdpi.com |

Electrocatalytic Applications (e.g., Water Oxidation)

While direct studies on the application of this compound in electrocatalytic water oxidation are not extensively documented, the behavior of analogous pyridine N-oxide derivatives provides a strong basis for its potential utility in this field. Pyridine N-oxides have been successfully employed as mimics of the tyrosine-Z cofactor in photosystem II, acting as efficient electron transfer relays in dye-sensitized photoanodes for water oxidation. nih.govrsc.org

In these systems, a pyridine N-oxide (PNO) derivative can be oxidized to a cation radical (PNO+•), facilitating the transfer of electrons between a light-absorbing dye and a molecular water oxidation catalyst. nih.gov This multi-step electron transfer process helps to improve charge separation and retard unproductive back electron transfer, ultimately enhancing the photocurrent and stability of the photoanode. nih.govrsc.org An integrated photoanode incorporating a PNO derivative has demonstrated stable photocurrent densities greater than 0.5 mA cm⁻² for water oxidation. rsc.org

Given these findings, this compound could potentially serve a similar function. The pyridine N-oxide moiety is structurally analogous to the phosphine oxide group in terms of the oxidized atom attached to the pyridine ring. The phosphine oxide group's electronic properties would influence the redox potential of the molecule and its kinetics as an electron relay. Further research is needed to explore its efficacy and stability in such electrocatalytic systems, particularly in comparison to established pyridine N-oxide mediators. Other related research has focused on ruthenium-based catalysts containing pyridine-derived ligands for water oxidation, highlighting the importance of the pyridine scaffold in designing effective water oxidation catalysts. nih.govresearchgate.net

Table 2: Performance of a Pyridine N-Oxide-Based Photoanode for Water Oxidation

| System Component | Function | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Pyridine N-Oxide (PNO) derivative | Electron Transfer Relay | Saturated Photocurrent | >500 µA cm⁻² | nih.gov |

| PNO derivative | Electron Transfer Relay | Stable Photocurrent (at 0.4 V vs. NHE) | >0.5 mA cm⁻² | rsc.org |

| Organic Dye / PNO / Catalyst Assembly | Photoanode | Onset Potential | -0.18 V vs. NHE | nih.gov |

Mechanistic Studies of Catalytic Cycles

Identification and Characterization of Key Intermediates

Understanding the catalytic cycle of reactions involving this compound requires the identification of key intermediates, which can be inferred from studies of related pyridine-based catalysts. For nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), a key intermediate is the N-acylpyridinium ion. wikipedia.org This species is formed when DMAP attacks an acylating agent, such as an anhydride, creating a highly reactive intermediate that is subsequently attacked by a nucleophile (e.g., an alcohol). wikipedia.orgacademie-sciences.fr

In the case of pyridine N-oxides used as acyl transfer catalysts, the oxygen atom attacks the acylation reagent to produce an acyloxypyridinium cation intermediate. acs.org This intermediate is pivotal in activating the acyl group for subsequent reaction. Mechanistic studies on the direct arylation of pyridine N-oxide catalyzed by palladium have also identified key intermediates, including cyclometalated palladium complexes that are crucial for the C-H activation step. nih.gov The reaction between a pyridine N-oxide cation radical and radical scavengers has also been observed, confirming the presence of radical intermediates in photoinduced catalytic cycles. researchgate.net

For this compound, it is plausible that analogous intermediates are formed. In reactions where it acts as a nucleophilic catalyst, an attack by the phosphine oxide oxygen could potentially form a transient, activated species. Alternatively, the pyridine nitrogen could act as the nucleophilic center, similar to DMAP, although its nucleophilicity is reduced by the electron-withdrawing phosphine oxide group. The specific intermediates would depend on the reaction type, whether it involves nucleophilic catalysis, redox processes, or coordination to a metal center. researchgate.net

Determination of Rate-Limiting Steps and Transition State Analysis

The determination of rate-limiting steps is crucial for optimizing catalytic processes. For reactions involving analogues of this compound, kinetic studies have provided valuable insights. In the direct arylation of pyridine N-oxide, mechanistic data suggest that the rate-determining step is the C-H bond cleavage, which occurs between the pyridine N-oxide and a cyclometalated palladium complex. nih.gov This study highlights a cooperative catalytic system where C-H activation occurs at one metal center before the activated group is transferred to a second metal center for functionalization. nih.gov

Role of Steric and Electronic Factors in Modulating Catalytic Activity and Selectivity

Both steric and electronic factors are paramount in determining the efficacy of a catalyst. The properties of this compound are defined by the interplay of these factors originating from its dimethylphosphine oxide substituent and the pyridine ring.

Electronic Effects: The electronic nature of the substituent at the 4-position of the pyridine ring is critical. The dimethylamino group in DMAP is a strong electron-donating group, which significantly enhances the nucleophilicity of the pyridine nitrogen, making DMAP a powerful catalyst for acylation reactions. wikipedia.orgresearchgate.net In contrast, the dimethylphosphine oxide group is electron-withdrawing. This reduces the basicity and nucleophilicity of the pyridine nitrogen compared to DMAP. This electronic modification would likely render it a less effective nucleophilic catalyst in reactions where the pyridine nitrogen is the active site. However, the electron-withdrawing nature can be beneficial in other contexts, such as stabilizing anionic intermediates or modulating the redox potential of a coordinated metal center. researchgate.net

Steric Effects: The steric bulk of the dimethylphosphine oxide group can influence substrate approach to the catalytic site. In some cases, increased steric hindrance can enhance selectivity. d-nb.info For example, in catalysts used for stereoselective polymerization, bulky substituents near the active site are crucial for controlling the stereochemistry of the resulting polymer. mdpi.com The steric profile of this compound would be a key parameter in its application in asymmetric catalysis, influencing how it interacts with chiral substrates and reagents. Reviews on phosphine ligands have extensively discussed how steric and electronic properties can be tuned to alter the behavior of their metal complexes in catalysis. nih.gov

Advanced Spectroscopic and Structural Characterization of Dimethyl Pyridin 4 Yl Phosphine Oxide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of dimethyl(pyridin-4-yl)phosphine oxide. Analysis of ¹H, ¹³C, and ³¹P nuclei provides a comprehensive picture of the molecular framework.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis for Structural Confirmation and Purity

The purity and identity of this compound are readily confirmed by examining its one-dimensional NMR spectra. Each nucleus (¹H, ¹³C, ³¹P) provides a unique spectral signature.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly diagnostic. Tertiary phosphine (B1218219) oxides (R₃P=O) typically exhibit a single resonance in the chemical shift range of δ 20–50 ppm. For instance, the structurally related compound triphenylphosphine (B44618) oxide resonates at approximately δ 29.5 ppm in CDCl₃. rsc.org The ³¹P chemical shift for this compound is expected to fall within this characteristic range, and the presence of a single, sharp peak is a strong indicator of a pure sample. oxinst.com

¹H NMR: The ¹H NMR spectrum provides information on the proton environment. The protons on the pyridine (B92270) ring appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the phosphine oxide group, the protons ortho to the nitrogen (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift than the protons meta to the nitrogen (H-3, H-5). The two methyl groups attached to the phosphorus atom are chemically equivalent and will appear as a single signal, significantly upfield. This signal will be split into a doublet due to coupling with the ³¹P nucleus.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton. The four distinct carbon environments of the pyridine ring resonate in the aromatic region (δ 120–150 ppm). The carbon atom directly bonded to the phosphorus (C-4) can be identified by its large one-bond coupling constant to ³¹P. The methyl carbons will appear as a doublet in the upfield aliphatic region.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) for this compound.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ³¹P | P=O | 20 – 50 | Singlet |

| ¹H | Pyridine H-2, H-6 | ~8.5 – 8.8 | Doublet of doublets |

| Pyridine H-3, H-5 | ~7.5 – 7.8 | Doublet of doublets | |

| P-(CH₃)₂ | ~1.8 – 2.2 | Doublet | |

| ¹³C | Pyridine C-4 | ~140 – 145 | Doublet |

| Pyridine C-2, C-6 | ~150 – 152 | Doublet | |

| Pyridine C-3, C-5 | ~125 – 128 | Doublet | |

| P-(CH₃)₂ | ~18 – 25 | Doublet |

Spin-Spin Coupling Constant Determination and Conformational Insights

Spin-spin coupling constants (J-values), reported in Hertz (Hz), provide through-bond connectivity information and are crucial for definitive structural assignment.

Heteronuclear Coupling (JPC, JPH): The interaction between the spin-active ³¹P nucleus and neighboring ¹H and ¹³C nuclei results in characteristic splitting patterns.

The one-bond ¹J(P,C) coupling for the methyl carbons and the C-4 of the pyridine ring is typically large, often in the range of 70–110 Hz for phosphine oxides. rsc.org

Two-bond ²J(P,C) (to C-3, C-5) and three-bond ³J(P,C) (to C-2, C-6) couplings are significantly smaller, usually between 3 and 15 Hz. rsc.orgrsc.org

The two-bond ²J(P,H) coupling between the phosphorus and the methyl protons is a prominent feature in the ¹H spectrum, with an expected value of approximately 12–15 Hz.

Couplings from phosphorus to the pyridine protons across three bonds (³J(P,H) to H-3, H-5) and four bonds (⁴J(P,H) to H-2, H-6) are also expected, though they are typically smaller.

While the relatively rigid structure of this compound limits major conformational changes, subtle variations in coupling constants can sometimes provide insight into the electronic effects of substituents and the geometry around the phosphorus atom. More detailed conformational information, particularly in metal complexes, is often derived from through-space correlations observed in multidimensional NMR experiments.

Table 2: Typical Phosphorus-Carbon and Phosphorus-Proton Coupling Constants (J) in Pyridylphosphine Oxides.

| Coupling Constant | Nuclei Involved | Typical Range (Hz) |

|---|---|---|

| ¹J(P,C) | P–C(CH₃) | 70 – 75 rsc.org |

| ¹J(P,C) | P–C(pyridine) | 95 – 110 rsc.org |

| ²J(P,C) | P–C–C(pyridine) | 9 – 15 rsc.orgrsc.org |

| ³J(P,C) | P–C–C–C(pyridine) | ~9 rsc.org |

| ²J(P,H) | P–C–H(methyl) | 12 – 15 |

| ³J(P,H) | P–C–C–H(pyridine) | 5 – 10 |

Multidimensional NMR Techniques for Complex Structural Elucidation

For complex structures, such as metal-ligand complexes or supramolecular assemblies involving this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques are employed to resolve overlapping signals and establish definitive structural connections.

COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin coupling networks. For this compound, a COSY spectrum would clearly show the correlation between the ortho-protons (H-2, H-6) and meta-protons (H-3, H-5) of the pyridine ring, confirming their adjacent relationship.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments map protons to their directly attached carbons. An HSQC spectrum would provide unambiguous correlations between H-2/C-2, H-3/C-3, H-5/C-5, H-6/C-6, and the methyl protons with the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together molecular fragments. For this molecule, HMBC would show correlations from the methyl protons to the C-4 of the pyridine ring, confirming the point of attachment.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): In the study of large complexes, ROESY is used to identify nuclei that are close in space, even if they are not connected through bonds. rsc.org This is critical for determining the three-dimensional structure and the relative orientation of ligands around a metal center. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing the effects of coordination to a metal center.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis

The IR spectrum provides a distinct fingerprint for this compound, characterized by several strong absorption bands corresponding to specific functional groups.

P=O Stretching Vibration (ν(P=O)): The most prominent feature in the IR spectrum of a phosphine oxide is the P=O stretching band. This is a very strong and sharp absorption that typically appears in the 1150-1200 cm⁻¹ region for tertiary phosphine oxides. The exact frequency is sensitive to the electronic nature of the substituents on the phosphorus atom.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching modes are found in the 1610-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic absorptions at lower frequencies.

Alkyl C-H Vibrations: The methyl groups give rise to C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1300 cm⁻¹.

A key application of IR spectroscopy is in the study of metal complexes. Changes in the vibrational frequencies upon coordination can definitively identify the donor atom.

Coordination via Phosphoryl Oxygen: When the ligand binds to a metal ion through the phosphoryl oxygen, electron density is drawn from the P=O bond into the new metal-oxygen bond. This weakens the P=O bond, causing the ν(P=O) band to shift to a lower frequency (a red shift) by 20-50 cm⁻¹. rsc.orgmdpi.com This shift is a clear and reliable indicator of coordination at the oxygen atom.

Coordination via Pyridine Nitrogen: If coordination occurs through the lone pair on the pyridine nitrogen, the vibrations of the pyridine ring are affected. Typically, key ring breathing and stretching modes shift to higher frequencies (a blue shift) due to electronic and kinematic effects upon coordination.

Table 3: Key Infrared (IR) Absorption Bands for this compound and Expected Shifts upon Coordination.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Shift upon M-O(P) Coordination | Shift upon M-N(py) Coordination |

|---|---|---|---|---|

| ν(P=O) | 1150 – 1200 | P=O stretch | Negative (Red Shift) | Minor Shift |

| ν(C=N), ν(C=C) | 1610 – 1400 | Pyridine ring stretches | Minor Shift | Positive (Blue Shift) |

| Pyridine ring breathing | ~1000 | Symmetric ring mode | Minor Shift | Positive (Blue Shift) |

| ν(C-H) | 2850 – 3100 | Alkyl and Aromatic C-H stretches | Minor Shift | Minor Shift |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy, governed by different selection rules. Vibrations that induce a significant change in molecular polarizability are Raman active.

Pyridine Ring Modes: The Raman spectrum of pyridine-containing molecules is often dominated by strong signals from the ring. The totally symmetric ring breathing mode (ν₁), which involves a uniform expansion and contraction of the ring, is particularly intense and typically appears near 1000 cm⁻¹. Another characteristic band is the trigonal ring breathing mode (ν₁₂) around 1030 cm⁻¹.

P=O Vibration: The P=O stretching vibration is also Raman active, although it is often less intense than in the IR spectrum.

The analysis of Raman spectra of metal complexes provides complementary data to IR for determining the coordination site. Shifts in the prominent ring breathing modes are sensitive indicators of coordination at the pyridine nitrogen. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule and its complexes.

Table 4: Prominent Raman Shifts for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν₁ (Ring Breathing) | ~1000 | Symmetric stretch of the pyridine ring |

| ν₁₂ (Ring Breathing) | ~1030 | Trigonal stretch of the pyridine ring |

| ν(P=O) | 1150 – 1200 | P=O stretch |

| Pyridine ring modes | 1610 – 1400 | C=C and C=N ring stretches |

X-ray Diffraction (XRD) Structural Studies

X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, offering precise insights into molecular geometry, conformation, and intermolecular interactions.

A comprehensive search of crystallographic databases indicates that the single crystal X-ray structure of free, uncoordinated this compound has not been reported in the refereed literature to date. However, the crystal structure of the closely related compound, tris[2-(4-pyridyl)ethyl]phosphine oxide, has been determined, providing valuable insight into the potential solid-state conformation of similar 4-pyridyl phosphine oxide derivatives. mdpi.com In this analogous structure, the molecule adopts a conformation characterized by a zigzag configuration of the ethylene (B1197577) bridges connecting the phosphorus atom to the pyridine rings. mdpi.com It is reasonable to infer that in a hypothetical crystal of this compound, the molecule would exhibit a tetrahedral geometry around the phosphorus atom, with the phosphoryl (P=O) group, the two methyl groups, and the pyridin-4-yl group occupying the vertices.

This compound is a versatile ligand capable of coordinating to metal centers in several ways. The specific coordination mode is influenced by the nature of the metal ion, the counter-ion, and the solvent system used for crystallization.

O-Coordination: The most common coordination mode for phosphine oxides involves the oxygen atom of the phosphoryl group, which acts as a hard Lewis base. wikipedia.org This is particularly prevalent with hard metal centers. For instance, pyridine-functionalized phosphine oxides tend to bond to lanthanide metals exclusively through the phosphoryl oxygen, acting as monodentate ligands. staffs.ac.uk In such complexes, the metal center is typically surrounded by multiple phosphine oxide ligands and other co-ligands (e.g., nitrates, water, methanol) to satisfy its coordination number, which can be as high as 9. staffs.ac.uk

N-Coordination: While less common for phosphine oxides, coordination through the pyridine nitrogen atom is also possible. This behavior is more analogous to that of pyridine N-oxides, such as 4-methylpyridine (B42270) N-oxide, which has been shown to form complexes with tin(II) chloride. nih.gov

Bridging Coordination: The bifunctional nature of the ligand allows it to bridge two metal centers. This can occur with the oxygen atom coordinating to two different metal ions. For example, 4-methylpyridine N-oxide can form one-dimensional coordination polymers where the N-oxide ligand bridges tin(II) centers. nih.gov It is conceivable that this compound could form similar polymeric structures or binuclear complexes via a bridging P=O group or by having the O and N atoms coordinate to different metal centers.

The resulting coordination geometries are diverse, including distorted tetrahedral, octahedral, and square antiprismatic or trigonal dodecahedral arrangements, depending on the metal and the number of coordinated ligands. wikipedia.orgstaffs.ac.ukacs.org

Single crystal XRD allows for the precise measurement of intramolecular distances and angles. In phosphine oxide complexes, these parameters provide insight into the electronic effects of coordination.

A key indicator of the P=O group's interaction with a metal center is the elongation of the P=O bond. In a free triarylphosphine oxide like triphenylphosphine oxide, the P=O bond length is typically around 1.48 Å. wikipedia.org Upon coordination to a metal center, such as in NiCl₂[OP(C₆H₅)₃]₂, this bond lengthens to approximately 1.51 Å. wikipedia.org This ~2% increase is attributed to the donation of electron density from the P=O π-bond to the metal, weakening the bond and reflecting the stabilization of the ionic resonance structure P⁺-O⁻. wikipedia.org

Similarly, coordination of the pyridine ring would be expected to alter the C-N and C-C bond lengths within the heterocycle. In complexes of 4-methylpyridine N-oxide, coordination to a tin(II) center leads to a widening of the endocyclic bond angle at the nitrogen atom. nih.gov The geometry around the phosphorus atom in its complexes remains largely tetrahedral. wikipedia.org

The table below presents typical bond lengths and angles for phosphine oxide and pyridine-type ligands in their free and coordinated states, based on data from analogous structures.

| Parameter | Typical Value (Free Ligand) | Typical Value (Coordinated Ligand) | Reference |

| P=O Bond Length | ~1.48 Å (in Ph₃PO) | ~1.51 Å (in NiCl₂(OPPh₃)₂) | wikipedia.org |

| P-C Bond Length | ~1.83-1.85 Å | ~1.83-1.85 Å | researchgate.net |

| C-P-C Bond Angle | ~101-103° | ~101-103° | researchgate.net |

| Ni-O Bond Length | N/A | ~1.96 Å (in NiCl₂(OPPh₃)₂) | wikipedia.org |

| Ni-O-P Bond Angle | N/A | ~151° (in NiCl₂(OPPh₃)₂) | wikipedia.org |

The solid-state packing of this compound and its complexes is governed by a network of non-covalent supramolecular interactions. The phosphoryl oxygen is a potent hydrogen bond acceptor, while the pyridine ring can participate in both hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The P=O group is expected to form strong C—H⋯O hydrogen bonds with suitable donors in the crystal lattice. researchgate.net The pyridine nitrogen atom can also act as a hydrogen bond acceptor, leading to O—H⋯N or C—H⋯N interactions. researchgate.netnih.gov In crystals of protonated pyridine derivatives, strong N—H⋯N or N—H⋯O hydrogen bonds are often observed, linking cations and anions or neutral molecules into extended networks. researchgate.netnih.gov

Theoretical and Computational Studies of Dimethyl Pyridin 4 Yl Phosphine Oxide

Mechanistic Computational Studies in Organic and Organometallic Reactions

Elucidation of Reaction Pathways and Transition State Characterization

Computational studies are instrumental in mapping the detailed steps of a chemical reaction, known as the reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and its characterization is key to understanding reaction kinetics.

A well-studied reaction for phosphine (B1218219) oxides is their reduction back to phosphines, a critical step in many catalytic cycles. DFT calculations have been used to elucidate the mechanism of this process. For example, the reduction of trimethylphosphine (B1194731) oxide by phenylsilane (B129415) has been modeled, revealing a multi-step pathway. uq.edu.au The process begins with the hydride transfer from the silane (B1218182) to the phosphorus atom, proceeding through a key transition state (TS). uq.edu.au

In this transition state, the hydride is shared between the silicon and phosphorus atoms, and a new bond begins to form between the oxygen of the phosphine oxide and the silicon atom. The geometry of this transition state, including critical bond lengths and angles, can be precisely calculated. For instance, in a study on the nucleophilic addition to trivinylphosphine (B117729) oxide, a four-membered ring transition state was identified, and its key bond distances were calculated, as shown in the table below. mdpi.com

| Interacting Atoms | Bond Distance (Å) in Transition State | Description |

|---|---|---|

| Mg···Cα | 2.328 | Formation of a bond between magnesium and the alpha-carbon. |

| Vinyl Group···Cβ | 2.684 | Approach of the vinyl group to the beta-carbon of the phosphine oxide. |

Data adapted from a DFT study on the reaction of trivinylphosphine oxide with a Grignard reagent, illustrating the characterization of transition state geometries. mdpi.com

Following the initial hydride transfer, the reaction proceeds through other intermediates and transition states, such as a pseudorotation step, before the final product is formed. uq.edu.au By characterizing each of these stationary points on the potential energy surface, a complete picture of the reaction mechanism is constructed.

Energy Profile Calculations for Catalytic Cycles and Reaction Energetics

Once the reaction pathway is mapped, the next step is to calculate the energy at each point, resulting in an energy profile. This profile illustrates the thermodynamics and kinetics of the reaction. The height of the energy barrier at the transition state, known as the activation energy (ΔE‡ or ΔG‡), determines the reaction rate.

DFT calculations can provide detailed energetic data for complex reactions. A "distortion/interaction" analysis is often employed to understand the factors controlling the activation barrier. uq.edu.au In this model, the activation energy is broken down into two components:

Distortion Energy (Edist): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. uq.edu.au